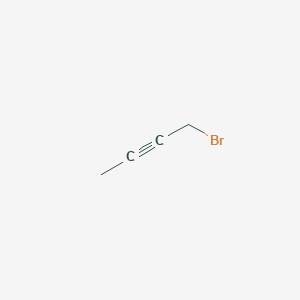

1-Bromo-2-butyne

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNXOEHOXSYWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373595 | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-28-0 | |

| Record name | 1-Bromo-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-butyne from 2-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-butyne from its precursor, 2-butyn-1-ol. 1-Bromo-2-butyne is a valuable reagent in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and complex organic molecules.[1][2][3] This document details the prevalent synthetic methodology, including reaction conditions, experimental protocols, and quantitative data to facilitate its safe and efficient laboratory preparation.

Core Synthesis Pathway: Bromination of 2-butyn-1-ol

The conversion of 2-butyn-1-ol to 1-Bromo-2-butyne is typically achieved through a nucleophilic substitution reaction.[4] The most commonly employed method utilizes phosphorus tribromide (PBr₃) in the presence of a weak base, such as pyridine, to prevent the accumulation of acidic byproducts.[5][6]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The hydroxyl group of 2-butyn-1-ol acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. The resulting intermediate is then attacked by the bromide ion, leading to the formation of 1-Bromo-2-butyne and phosphorous acid. Pyridine serves to neutralize the hydrobromic acid (HBr) that can be formed, which could otherwise lead to unwanted side reactions.[6]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of 1-Bromo-2-butyne from 2-butyn-1-ol.

| Parameter | Value | Reference |

| Reactants | ||

| 2-butyn-1-ol | 1.0 eq (0.143 mol) | [5] |

| Phosphorus Tribromide (PBr₃) | 0.68 eq (0.097 mol) | [5] |

| Pyridine | 0.43 eq (0.06 mol) | [5] |

| Solvent | Ether | [5] |

| Reaction Temperature | 0 °C to reflux | [5] |

| Reaction Time | 2.5 hours | [5] |

| Product Yield | 58% | [5] |

| Product Purity | Typically >97% after distillation | [3][6] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-Bromo-2-butyne.

Materials:

-

2-butyn-1-ol (10.0 g, 0.143 mol)

-

Pyridine (4.84 g, 0.06 mol)

-

Phosphorus tribromide (26.3 g, 0.097 mol)

-

Diethyl ether (anhydrous, 40 ml)

-

Pentane (for workup)

-

Ice water

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of anhydrous ether is prepared in a three-necked round-bottom flask and cooled to 0 °C in an ice bath.[5]

-

Addition of Reagents: Pyridine (4.84 g, 0.06 mol) is added to the solution at once.[5] Subsequently, phosphorus tribromide (26.3 g, 0.097 mol) is added dropwise over a 30-minute period, ensuring the temperature remains at 0 °C.[5] An additional 10 ml of ether may be added to facilitate stirring if the mixture becomes too thick.[5]

-

Reaction Progression: After the addition of PBr₃ is complete, the reaction mixture is warmed to reflux and maintained for 2 hours.[5]

-

Quenching and Extraction: The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water.[5] The resulting mixture is transferred to a separatory funnel and extracted with ether (2 x 150 ml).[5]

-

Washing: The combined ether extracts are washed with saturated brine (2 x 25 ml).[5] The combined aqueous washings are back-extracted with ether (1 x 50 ml).[5]

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.[5] The drying agent is removed by filtration, and the filtrate is concentrated on a rotary evaporator. It is crucial to keep the water bath temperature below 10 °C during this step to avoid product degradation.[5]

-

Azeotropic Removal of Impurities: To remove residual impurities, the concentrated oil is diluted with 100 ml of pentane and re-concentrated on the rotary evaporator. This process is repeated twice.[5]

-

Final Purification: The resulting oil is dissolved in 300 ml of pentane, dried again over anhydrous magnesium sulfate, and concentrated as before to yield 1-Bromo-2-butyne (11.0 g, 58%).[5]

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Synthesis of 1-Bromo-2-butyne.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 4. 1-Bromo-2-butyne | High-Purity Reagent | RUO [benchchem.com]

- 5. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

A Comprehensive Technical Guide to 1-Bromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Bromo-2-butyne, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its synthetic pathway.

Core Compound Data

CAS Number: 3355-28-0

Molecular Weight: 132.99 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of 1-Bromo-2-butyne is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C4H5Br |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | 1.519 g/mL at 25 °C |

| Boiling Point | 40-41 °C at 20 mmHg |

| Flash Point | 36 °C |

| Refractive Index | n20/D 1.508 |

| Solubility | Miscible with acetonitrile |

Applications in Synthesis

1-Bromo-2-butyne is a key intermediate in the synthesis of a variety of important molecules. Its utility is primarily derived from the presence of both a reactive propargylic bromide and an internal alkyne.

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of Linagliptin, a medication used in the management of diabetes.[1][2]

Natural Product Synthesis: The compound is utilized in the total synthesis of complex natural products, such as the marine-derived Pseudopterane (+/-)-Kallolide B.[1][3]

General Organic Synthesis: It is widely employed in the preparation of:

-

Annulated ring compounds through reactions with indoles.[1][4]

-

Various alkynyl organometallic reagents.[2]

-

Allenylcyclobutanol derivatives and other functionalized molecules.[1]

Experimental Protocol: Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol

This section details a common laboratory procedure for the synthesis of 1-Bromo-2-butyne.

Materials:

-

2-Butyn-1-ol

-

Pyridine

-

Phosphorus tribromide (PBr3)

-

Ether

-

Pentane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice water

-

Saturated brine solution

Procedure:

-

A solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 ml of ether is cooled to 0°C in an ice bath.[5]

-

Pyridine (4.84 g, 0.06 mol) is added to the stirred solution at once.[5]

-

Phosphorus tribromide (26.3 g, 0.097 mol) is added dropwise over a 30-minute period, maintaining the temperature at 0°C.[5]

-

An additional 10 ml of ether is added to aid stirring, and the mixture is warmed to reflux for 2 hours.[5]

-

The reaction mixture is then cooled in an ice bath and cautiously treated with 70 ml of ice water.[5]

-

The mixture is extracted with ether (2 x 150 ml).[5]

-

The combined ether extracts are washed with saturated brine (2 x 25 ml).[5]

-

The combined aqueous washings are back-extracted with ether (1 x 50 ml).[5]

-

The combined organic extracts are dried over anhydrous sodium sulfate.[5]

-

The solvent is removed on a rotary evaporator, ensuring the water bath temperature remains below 10°C.[5]

-

The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and concentrated again to yield 1-bromo-2-butyne.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-Bromo-2-butyne.

Caption: Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol.

References

- 1. 1-BROMO-2-BUTYNE | 3355-28-0 [chemicalbook.com]

- 2. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Bromo-2-butyne CAS 3355-28-0 [homesunshinepharma.com]

- 5. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-Bromo-2-butyne: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-bromo-2-butyne (CAS No: 3355-28-0).[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. 1-Bromo-2-butyne is a valuable propargyl bromide derivative used in the synthesis of various organic compounds, including the pharmaceutical agent linagliptin.[4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for 1-bromo-2-butyne in a structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were acquired in deuterated chloroform (CDCl₃).[2][3][6]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.85 | Quartet | 2H | -CH₂Br |

| 1.85 | Triplet | 3H | -CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 82.5 | C≡C-CH₂Br |

| 74.5 | CH₃-C≡C |

| 12.0 | -CH₂Br |

| 3.5 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-2-butyne exhibits characteristic absorption bands corresponding to its functional groups. The spectrum was obtained from a neat sample using Attenuated Total Reflectance (ATR) or as a thin film.[7]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (sp³) |

| 2250 | Medium | C≡C stretch (internal alkyne) |

| 1440 | Medium | C-H bend (CH₃) |

| 1220 | Strong | C-Br stretch |

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below.

NMR Spectroscopy Protocol

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like 1-bromo-2-butyne is as follows:

-

Sample Preparation: Approximately 10-20 mg of 1-bromo-2-butyne is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.[8]

-

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[8] The instrument is locked onto the deuterium signal of the CDCl₃ solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[8]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.[8][9]

-

¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy Protocol

The following protocol outlines the procedure for acquiring a Fourier-transform infrared (FTIR) spectrum of liquid 1-bromo-2-butyne using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[10]

-

Instrument Preparation: The FTIR spectrometer with the ATR accessory is powered on and allowed to complete its startup diagnostics.

-

Background Spectrum Acquisition: A background spectrum is collected before analyzing the sample. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample's spectrum.[10] The surface of the ATR crystal is cleaned with a lint-free wipe soaked in a volatile solvent like isopropanol and allowed to dry completely.[10]

-

Sample Application: A few drops of 1-bromo-2-butyne are placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of 1-bromo-2-butyne. Baseline correction may be applied if necessary.[10]

-

Cleaning: After the analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent and a lint-free wipe to remove any residual sample.[10]

Workflow Visualization

The logical workflow for the spectroscopic analysis of 1-bromo-2-butyne is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of 1-Bromo-2-butyne.

References

- 1. 1-BROMO-2-BUTYNE(3355-28-0) IR Spectrum [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-BROMO-2-BUTYNE | 3355-28-0 [chemicalbook.com]

- 5. 1-Bromo-2-butyne = 98 3355-28-0 [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 1-Bromo-2-butyne | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Reactivity of Propargylic Bromide in 1-Bromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-butyne is a versatile bifunctional reagent in organic synthesis, characterized by a reactive propargylic bromide and a terminal alkyne.[1][2] Its chemical formula is C₄H₅Br, and it exists as a clear, colorless to pale yellow liquid.[3][4] This guide explores the core reactivity of the propargylic bromide in 1-bromo-2-butyne, its reaction mechanisms, applications in synthesizing complex molecules, and detailed experimental protocols. The unique juxtaposition of a good leaving group (bromide) adjacent to a π-system (alkyne) imparts a rich and varied reactivity profile, making it a valuable building block in medicinal chemistry and materials science.[5] It is a key intermediate in the synthesis of pharmaceuticals like Linagliptin, a drug for treating diabetes.[3][6]

Core Reactivity and Mechanisms

The reactivity of 1-bromo-2-butyne is dominated by nucleophilic substitution, metal-catalyzed coupling reactions, and rearrangements. The propargylic position is activated towards substitution, while the alkyne moiety allows for the construction of complex carbon skeletons.

Nucleophilic Substitution Reactions

The bromine atom in 1-bromo-2-butyne serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[5] These reactions can proceed via two main pathways: the direct Sₙ2 displacement at the propargylic carbon (C1) or an Sₙ2' pathway involving attack at the acetylenic carbon (C3), leading to an allenic product.

-

Sₙ2 Pathway: A direct backside attack by a nucleophile at the carbon bearing the bromine results in the formation of a substituted butyne derivative. This is the most common pathway for a wide range of nucleophiles.

-

Sₙ2' Pathway (Allenic Rearrangement): Under certain conditions, particularly with soft, bulky nucleophiles or in the presence of specific metal catalysts, the nucleophile can attack the terminal carbon of the alkyne. This induces a rearrangement to form a substituted allene. The formation of allenic Grignard reagents from propargyl bromide is a classic example of this reactivity.[7]

Nitrogen and sulfur-based nucleophiles readily displace the bromide.[5] For instance, L-tryptophan methyl ester can be alkylated with 1-bromo-2-butyne to introduce the butynyl group.[8]

// Reactants sub [label="CH₃-C≡C-CH₂-Br\n(1-Bromo-2-butyne)"]; nu [label="Nu⁻", fontcolor="#EA4335"];

// Pathways & Intermediates {rank=same; sub; nu;}

// SN2 Pathway p1 [label="Sₙ2 Attack", shape=none, fontcolor="#4285F4"]; prod1 [label="CH₃-C≡C-CH₂-Nu\n(Propargylic Product)"];

// SN2' Pathway p2 [label="Sₙ2' Attack", shape=none, fontcolor="#34A853"]; prod2 [label="CH₃-C(Nu)=C=CH₂\n(Allenic Product)"];

// Edges nu -> sub [dir=none, style=invis]; sub -> prod1 [label="Direct Attack\non C1", color="#4285F4", fontcolor="#4285F4"]; sub -> prod2 [label="Attack on C3\n(Rearrangement)", color="#34A853", fontcolor="#34A853"];

// Invisible edges for layout p1 -> prod1 [style=invis]; p2 -> prod2 [style=invis]; } caption="Sₙ2 vs. Sₙ2' pathways for nucleophilic substitution."

Organometallic Reactions

1-Bromo-2-butyne is a key substrate for forming various organometallic reagents, which are then used in subsequent C-C bond-forming reactions.

-

Barbier-type Reactions: In the presence of metals like tin, zinc, or indium, 1-bromo-2-butyne reacts with carbonyl compounds (aldehydes and ketones) to produce a mixture of homopropargyl and homoallenyl alcohols.[9][10][11] These reactions are often performed in a single pot and can be mediated in aqueous environments.[10]

-

Grignard Reagent Formation: Treatment with magnesium at low temperatures leads to the formation of an allenyl Grignard reagent (CH₂=C=CHMgBr), which exists in equilibrium with the propargyl form.[7]

-

Sonogashira Coupling: As a terminal alkyne derivative, the molecule is a valuable partner in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, enabling the construction of complex conjugated enyne systems.[5]

Cycloaddition Reactions

The alkyne functionality allows 1-bromo-2-butyne to participate in various cycloaddition reactions. It is used to create six to eight-membered annulated ring compounds through reactions with substrates like indoles.[4][6]

Quantitative Data Presentation

The outcome of reactions involving 1-bromo-2-butyne is highly dependent on the reaction conditions, nucleophile, and catalyst used. The table below summarizes representative yields from the literature.

| Reaction Type | Substrate/Nucleophile | Catalyst/Reagent | Product(s) | Yield (%) | Reference |

| Bromination | 2-Butyn-1-ol | PBr₃, Pyridine | 1-Bromo-2-butyne | 58% | [12] |

| Barbier Reaction | Benzaldehyde | Tin (Sn) | Homopropargyl & Homoallenyl alcohols | Good | [9] |

| Barbier Reaction | Various Aldehydes | CuCl, Mn powder | Homopropargyl alcohols | High | [11] |

| Alkylation | L-tryptophan methyl ester | N/A | N-alkylated tryptophan | N/A | [8] |

Experimental Protocols

Synthesis of 1-Bromo-2-butyne from 2-Butyn-1-ol

This protocol describes the conversion of a propargylic alcohol to the corresponding bromide using phosphorus tribromide (PBr₃).[12]

Materials:

-

2-Butyn-1-ol (10.0 g, 0.143 mol)

-

Diethyl ether (40 ml)

-

Pyridine (4.84 g, 0.06 mol)

-

Phosphorus tribromide (PBr₃) (26.3 g, 0.097 mol)

-

Ice water (70 ml)

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Pentane

Procedure:

-

A solution of 2-butyn-1-ol in 30 ml of diethyl ether is prepared in a flask and cooled to 0°C in an ice bath.[12]

-

Pyridine is added at once, followed by the careful, dropwise addition of phosphorus tribromide over 30 minutes, maintaining the temperature at 0°C.[12]

-

An additional 10 ml of ether is added to aid stirring, and the mixture is warmed to reflux for 2 hours.[12]

-

The reaction mixture is cooled again in an ice bath and cautiously quenched with 70 ml of ice water.[12]

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with 150 ml portions of ether.[12]

-

The combined ether extracts are washed twice with 25 ml of saturated brine.[12]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator, ensuring the water bath temperature remains below 10°C.[12]

-

The resulting oil is dissolved in 300 ml of pentane, dried over anhydrous magnesium sulfate, and reconcentrated to yield the final product, 1-bromo-2-butyne (yield: ~11.0 g, 58%).[12]

Applications in Drug Development and Complex Synthesis

1-Bromo-2-butyne is a crucial building block for synthesizing complex molecules with significant biological activity.

-

Pharmaceutical Intermediates: It is a key precursor in the synthesis of Linagliptin, a DPP-4 inhibitor used for type 2 diabetes management.[3][8]

-

Natural Product Synthesis: The reagent is employed in the total synthesis of marine natural products, such as Pseudopterane (+/-)-Kallolide B, demonstrating its utility in constructing intricate molecular architectures.[6][13]

-

Chiral Synthesis: It is used to prepare axially chiral teranyl compounds, which are of interest in asymmetric catalysis and materials science.[3][6]

-

Probe Development: The terminal alkyne allows for functionalization via click chemistry, enabling the creation of diverse molecular scaffolds for developing pharmaceutical probes.[5]

Conclusion

1-Bromo-2-butyne exhibits a rich and versatile reactivity profile centered around its propargylic bromide. Its ability to undergo nucleophilic substitutions (both Sₙ2 and Sₙ2'), form organometallic reagents, and participate in coupling and cycloaddition reactions makes it an indispensable tool for synthetic chemists. The strategic application of this reagent has proven critical in the efficient synthesis of pharmaceuticals, natural products, and advanced materials, solidifying its role as a fundamental building block in modern organic chemistry. Careful handling is required due to its toxicity and lachrymatory nature.[7][14]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 3355-28-0: 1-Bromo-2-butyne | CymitQuimica [cymitquimica.com]

- 3. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 4. 1-Bromo-2-butyne CAS 3355-28-0 [homesunshinepharma.com]

- 5. 1-Bromo-2-butyne | High-Purity Reagent | RUO [benchchem.com]

- 6. 1-BROMO-2-BUTYNE | 3355-28-0 [chemicalbook.com]

- 7. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 8. 1-ブロモ-2-ブチン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-2-butyne, a versatile reagent in organic synthesis. The information is intended to support its safe and effective use in research and development, particularly within the pharmaceutical industry.

Core Properties of 1-Bromo-2-butyne

1-Bromo-2-butyne is a flammable and toxic liquid that requires careful handling.[1] It is a valuable building block in the synthesis of more complex molecules due to its reactive nature.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Bromo-2-butyne is presented in Table 1.

| Property | Value |

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol |

| Appearance | Colorless to pale yellow-greenish liquid[2][4] |

| Density | 1.519 g/mL at 25 °C[2][3] |

| Boiling Point | 40-41 °C at 20 mmHg[2][3] |

| Flash Point | 36 °C (97 °F)[2][3] |

| Refractive Index | n20/D 1.508[2][3] |

| Water Solubility | Insoluble[1] |

| LogP (Octanol/Water) | 1.6 - 1.93 (estimated)[1] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Acetonitrile | Miscible[2][3] |

| Dichloromethane (MDC) | Soluble[1] |

| Methanol | Soluble[1] |

| Methyl tert-butyl ether (MTBE) | Soluble[1] |

| Water | Insoluble[1] |

Stability and Reactivity

1-Bromo-2-butyne is stable under recommended storage conditions but is sensitive to certain environmental factors and incompatible with specific classes of chemicals.

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the integrity of 1-Bromo-2-butyne and to ensure laboratory safety.

| Condition | Recommendation |

| General Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[1] A flammables area is recommended.[4][5] |

| Temperature | Inert atmosphere, Room Temperature.[2][3] |

| Light | Protect from light as it may be altered by light. |

| Air and Moisture | Store under an inert atmosphere. |

| Handling | Use in a well-ventilated place, such as a chemical fume hood.[1] Wear appropriate personal protective equipment, including gloves and eye protection.[1] Keep away from heat, sparks, and open flames.[1] |

Incompatibilities and Hazardous Decomposition

1-Bromo-2-butyne is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions.

Upon decomposition, which can be induced by high temperatures, 1-Bromo-2-butyne can release hazardous substances.

| Condition | Hazardous Decomposition Products |

| Thermal Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr)[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of 1-Bromo-2-butyne.

Protocol for Determining Qualitative and Quantitative Solubility

Objective: To determine the solubility of 1-Bromo-2-butyne in a range of common laboratory solvents.

Materials:

-

1-Bromo-2-butyne

-

Selected solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, acetonitrile, tetrahydrofuran, dichloromethane, chloroform, ethyl acetate, hexanes, toluene, water)

-

Glass vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

Methodology:

-

Qualitative Solubility Assessment: a. To a series of labeled vials, add approximately 1 mL of each test solvent. b. Add 1-Bromo-2-butyne dropwise to each vial while vortexing. c. Observe for complete dissolution. Record the solvent as "soluble," "sparingly soluble," or "insoluble."

-

Quantitative Solubility Determination (for solvents in which it is not miscible): a. Prepare saturated solutions by adding an excess of 1-Bromo-2-butyne to a known volume of each solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. c. Allow any undissolved material to settle. d. Carefully extract a known volume of the supernatant. e. Prepare a series of standards of 1-Bromo-2-butyne of known concentrations in the respective solvent. f. Analyze the standards and the supernatant by GC-FID or another suitable analytical method to determine the concentration of 1-Bromo-2-butyne in the saturated solution. g. Express the solubility in g/100 mL or mol/L.

Protocol for Stability Assessment

Objective: To assess the stability of 1-Bromo-2-butyne under various stress conditions.

Materials:

-

1-Bromo-2-butyne

-

Temperature-controlled oven

-

Photostability chamber with a light source capable of emitting both visible and UV light

-

Inert gas (e.g., nitrogen or argon)

-

Suitable analytical instrument for purity assessment (e.g., GC-FID)

Methodology:

-

Thermal Stability: a. Dispense known quantities of 1-Bromo-2-butyne into several sealed vials. b. Place the vials in ovens set at different elevated temperatures (e.g., 40 °C, 60 °C, 80 °C). c. At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each temperature and allow it to cool to room temperature. d. Analyze the purity of the sample by GC-FID and compare it to a control sample stored at the recommended temperature.

-

Photostability: a. Expose a sample of 1-Bromo-2-butyne to a controlled light source in a photostability chamber. b. Concurrently, wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control. c. After a defined period of light exposure, analyze both the exposed and the dark control samples by GC-FID to determine the extent of degradation.

-

Stability in the Presence of Air: a. Prepare two sets of vials containing 1-Bromo-2-butyne. b. Purge one set of vials with an inert gas (e.g., nitrogen) before sealing. c. Seal the second set of vials with a normal atmospheric headspace. d. Store both sets at an elevated temperature (e.g., 40 °C). e. At regular intervals, analyze samples from both sets to compare the degradation rates and assess the impact of oxygen.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the handling and properties of 1-Bromo-2-butyne.

Caption: Stability and decomposition pathways of 1-Bromo-2-butyne.

References

An In-depth Technical Guide to the Key Reactions and Transformations of 1-Bromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-butyne (also known as 2-butynyl bromide) is a highly versatile propargylic halide that serves as a crucial building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a terminal alkyne moiety, allows for a diverse array of chemical transformations. This guide provides a detailed overview of the core reactions of 1-bromo-2-butyne, including its synthesis, nucleophilic substitution, and coupling reactions. It offers specific experimental protocols, quantitative data, and visual diagrams of reaction pathways to support its application in research, particularly in the synthesis of complex molecules and pharmaceutical intermediates.

Physicochemical Properties and Synthesis

1-Bromo-2-butyne is a clear, colorless to pale yellow liquid with the molecular formula C₄H₅Br.[1] It is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3355-28-0 | [1][3] |

| Molecular Formula | C₄H₅Br | [1][3] |

| Molecular Weight | 132.99 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | 40-41 °C / 20 mmHg | [4][5] |

| Density | 1.519 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.508 | [4][5] |

| Purity (Typical) | ≥97.0% (GC) | [4] |

Synthesis of 1-Bromo-2-butyne

The most common laboratory-scale synthesis involves the bromination of 2-butyn-1-ol using phosphorus tribromide (PBr₃) in the presence of pyridine to neutralize the HBr byproduct.[6][7][8]

Caption: Experimental workflow for the synthesis of 1-Bromo-2-butyne.

Experimental Protocol: Synthesis from 2-Butyn-1-ol [6][7]

-

Reaction Setup: To a stirred solution of 2-butyn-1-ol (10.0 g, 0.143 mol) in 30 mL of diethyl ether in a flask cooled to 0 °C in an ice bath, add pyridine (4.84 g, 0.06 mol).

-

Addition of Brominating Agent: Carefully add phosphorus tribromide (26.3 g, 0.097 mol) dropwise over a 30-minute period, ensuring the temperature remains low. Add an additional 10 mL of ether if needed to facilitate stirring.

-

Reaction: After the addition is complete, warm the mixture to reflux and maintain for 2 hours.

-

Quenching and Extraction: Cool the reaction mixture in an ice bath and cautiously add 70 mL of ice water. Extract the aqueous layer with diethyl ether (2 x 150 mL).

-

Washing: Combine the ether extracts and wash with a saturated brine solution (2 x 25 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and concentrate the filtrate on a rotary evaporator, keeping the water bath temperature below 10 °C.

-

Purification: Dissolve the resulting oil in 300 mL of pentane, dry over anhydrous magnesium sulfate, filter, and reconcentrate as before to yield pure 1-bromo-2-butyne. A typical yield for this procedure is around 58%.[6][7]

Key Reactions and Transformations

The dual reactivity of 1-bromo-2-butyne makes it a valuable reagent for constructing complex molecular architectures through various transformations.

Caption: Core reaction pathways of 1-Bromo-2-butyne.

Nucleophilic Substitution (N-Alkylation)

As a propargylic halide, 1-bromo-2-butyne is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and carbanions.[9][10][11] A prominent industrial application is the N-alkylation of xanthine derivatives, a critical step in the synthesis of the DPP-4 inhibitor, Linagliptin, used for treating type 2 diabetes.[1][4][12]

Application: Synthesis of a Linagliptin Intermediate

In this reaction, the nitrogen atom of 8-bromo-3-methylxanthine acts as a nucleophile, displacing the bromide ion from 1-bromo-2-butyne to form 7-(but-2-yn-1-yl)-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione.

Quantitative Data for N-Alkylation Reaction [1][6]

| Entry | Scale (8-bromo-3-methylxanthine) | Base (Equiv.) | Solvent | Temp. | Time (h) | Yield (%) | Purity (%) |

| 1 | 3.70 mol | DIEA (1.2) | Acetone | Reflux | 4 - 6 | 105.9 | 95.7 |

| 2 | 0.15 mol | DIEA (1.2) | Acetone | Reflux | 7 | 118.8 | 92.0 |

| 3 | 0.04 mol | DIEA (1.2) | Acetone | Reflux | 5.5 | 106.3 | 93.6 |

| 4 | 20.5 mmol | DIEA (1.2) | DMF | 85 °C | 4 | ~84** | - |

| Yields reported over 100% may indicate the presence of residual solvent or impurities in the crude product. | |||||||

| **Yield inferred from subsequent steps in the patent literature. |

Experimental Protocol: Synthesis of 7-(but-2-yn-1-yl)-8-bromo-3-methylxanthine [6]

-

Charging Reactor: In a suitable three-necked flask equipped with a stirrer and condenser, add 8-bromo-3-methylxanthine (36.75 g, 0.15 mol), N,N-diisopropylethylamine (DIEA) (23.26 g, 0.18 mol), 1-bromo-2-butyne (21.94 g, 0.165 mol), and acetone (350 mL).

-

Reaction: Begin stirring and heat the mixture to reflux. Maintain the reaction at reflux for 7 hours.

-

Isolation: Cool the reaction solution to room temperature. The product precipitates as a solid.

-

Purification: Collect the solid by suction filtration and wash the filter cake with methanol (100 mL) to obtain a pale yellow solid.

-

Drying: Dry the solid to obtain the final product (approx. 52.96 g).

Palladium/Copper-Catalyzed Coupling Reactions (Sonogashira Coupling)

The terminal alkyne functionality of 1-bromo-2-butyne is not directly used in Sonogashira coupling; rather, the C(sp)-Br bond of other 1-bromoalkynes can be coupled. However, 1-bromo-2-butyne itself is a product of alkyne functionalization and a precursor to other alkynes used in these reactions. More importantly, the propargylic bromide can be coupled with terminal alkynes to form unsymmetrical 1,3-diynes using a palladium(0) catalyst and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Pd/Cu-Catalyzed Cross-Coupling This protocol is a representative method for the coupling of a 1-bromoalkyne with a terminal alkyne.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (CuI, 5 mol%).

-

Reagent Addition: Add the solvent (e.g., anhydrous, degassed DMF or THF) and a base (e.g., triethylamine or diisopropylamine, 3 equivalents).

-

Substrate Addition: Add the terminal alkyne (1.2 equivalents) followed by the 1-bromoalkyne (e.g., 1-bromo-2-butyne, 1.0 equivalent) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions with Sulfur Nucleophiles

Thiolate anions are excellent nucleophiles and react readily with 1-bromo-2-butyne to form alkynyl thioethers.[11] These reactions are typically fast and high-yielding. Copper-catalyzed C-S cross-coupling reactions provide an efficient route to these compounds.[1]

Experimental Protocol: General Procedure for Cu-Catalyzed C-S Coupling [4]

-

Reaction Setup: To a reaction vessel, add the thiol (1.2 equivalents), a copper(I) catalyst (e.g., CuI, 0.5-5 mol%), a suitable ligand (e.g., benzotriazole or 1,10-phenanthroline, if necessary), and a base (e.g., Cs₂CO₃ or K₂CO₃).

-

Solvent and Substrate Addition: Add an appropriate solvent (e.g., DMSO or DMF) and then add 1-bromo-2-butyne (1.0 equivalent).

-

Reaction: Heat the mixture (e.g., 80-100 °C) and stir until the reaction is complete, monitoring by TLC.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to yield the alkynyl thioether.

Further Applications in Advanced Synthesis

Beyond these core transformations, 1-bromo-2-butyne is employed in several advanced synthetic applications.

-

Cycloaddition Reactions: It serves as a substrate in transition-metal-catalyzed [2+2+2] cycloaddition reactions with α,ω-diynes to construct axially chiral teraryl compounds, which are of interest in materials science and asymmetric catalysis.[4]

-

Natural Product Synthesis: The compound is a key fragment in the total synthesis of complex marine natural products, such as Pseudopterane (+/-)-Kallolide B.

-

Synthesis of Allenes: As a propargylic halide, it can be a precursor for the synthesis of allenes through reaction with organocuprates or other suitable reagents.

Conclusion

1-Bromo-2-butyne is a powerful and versatile reagent in organic synthesis, distinguished by its accessible and predictable reactivity. Its utility in fundamental transformations such as nucleophilic substitution and coupling reactions makes it indispensable for the construction of valuable and complex molecules. The detailed protocols and quantitative data provided herein serve as a practical resource for researchers aiming to leverage the synthetic potential of this key chemical building block in pharmaceutical development and advanced materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 1-Bromo-2-butyne: Commercial Availability, Synthesis, and Applications for Researchers

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 1-Bromo-2-butyne. It details its commercial availability, provides an overview of its chemical properties, outlines key experimental protocols for its use, and highlights its significant applications in organic synthesis, particularly in the development of pharmaceuticals.

Introduction to 1-Bromo-2-butyne

1-Bromo-2-butyne, with the CAS number 3355-28-0, is a valuable reagent in organic chemistry.[1] Its structure, featuring a terminal alkyne and a reactive bromide, makes it a versatile building block for the synthesis of complex organic molecules. This colorless to pale yellow liquid is a key intermediate in the production of various pharmaceutical compounds, most notably the anti-diabetic drug Linagliptin.[1]

Commercial Availability and Suppliers

1-Bromo-2-butyne is readily available from a number of chemical suppliers in various quantities, from research-grade grams to bulk industrial scales. Purity levels are typically high, with most suppliers offering grades of 96% or greater. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (MilliporeSigma) | ≥98% | 1 g, 5 g | $29.15 (1g), $166.53 (5g)[2] |

| Thermo Fisher Scientific | 98% | 1 g, 5 g, 25 g | $47.25 (1g)[3][4] |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | Contact for details | Contact for details[5] |

| Jaydev Chemical Industries | ≥97.0% (GC) | Contact for details | Contact for details[1] |

| Chemsavers, Inc. | 98% | 5 g | $115.00[6] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | Bulk | Contact for details[7] |

| Syngenesis Chemscience Private Limit | Not specified | Per kg | ₹ 14,000/kg |

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Bromo-2-butyne is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | 40-41 °C at 20 mmHg |

| Density | 1.519 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

| Solubility | Miscible with acetonitrile. Insoluble in water. |

Experimental Protocols

General Procedure for Nucleophilic Substitution: Synthesis of 7-(but-2-yn-1-yl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (A Key Intermediate for Linagliptin)

This protocol describes the alkylation of 8-bromo-3-methylxanthine with 1-bromo-2-butyne, a critical step in the synthesis of Linagliptin.

Materials:

-

8-bromo-3-methylxanthine

-

1-bromo-2-butyne

-

N,N-diisopropylethylamine (DIEA)

-

Acetone

-

Methanol

Procedure:

-

To a reaction vessel, add 8-bromo-3-methylxanthine (1.0 eq), N,N-diisopropylethylamine (DIEA) (1.2 eq), and acetone.

-

Stir the mixture and add 1-bromo-2-butyne (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-7 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting solid and wash the filter cake with methanol.

General Protocol for a Sonogashira Coupling Reaction

1-Bromo-2-butyne can be utilized in Sonogashira coupling reactions to form carbon-carbon bonds between the alkyne and aryl or vinyl halides. The following is a general procedure.

Materials:

-

Aryl or vinyl halide

-

1-Bromo-2-butyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A suitable amine base (e.g., diisopropylamine or triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq) in the anhydrous solvent.

-

Add the palladium catalyst (e.g., 0.05 eq) and copper(I) iodide (e.g., 0.025 eq).

-

Add the amine base (e.g., 7.0 eq) followed by 1-Bromo-2-butyne (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by chromatography.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[10]

Applications in Drug Development and Organic Synthesis

1-Bromo-2-butyne is a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Linagliptin, which is used for the treatment of type 2 diabetes.[1][11] Beyond this specific application, its bifunctional nature allows for its use in the synthesis of a wide range of complex molecules, including:

-

Axially chiral teranyl compounds.[1]

-

Annulated ring compounds through reactions with indoles.

-

Marine natural products like Pseudopterane (+/-)-Kallolide B.

-

Various substituted alkynes and allenes.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key workflows related to the use of 1-Bromo-2-butyne.

Caption: Synthesis of a Linagliptin Intermediate.

Caption: General Sonogashira Coupling Workflow.

References

- 1. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 2. alkalisci.com [alkalisci.com]

- 3. 1-Bromo-2-butyne, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-Bromo-2-butyne, 98% L20134.14 from Thermo Fisher Scientific | Labcompare.com [labcompare.com]

- 5. 1-Bromo-2-butyne | 3355-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemsavers.com [chemsavers.com]

- 7. echemi.com [echemi.com]

- 8. Synthetic method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 9. Preparation method of linagliptin - Eureka | Patsnap [eureka.patsnap.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Synthesis of Linagliptin [cjph.com.cn]

Navigating the Risks: A Comprehensive Technical Guide to the Safe Handling of 1-Bromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2-butyne, a versatile reagent in organic synthesis, plays a crucial role in the development of complex molecules, including pharmaceutical intermediates like Linagliptin.[1] However, its utility is matched by its significant hazardous properties, demanding rigorous safety and handling protocols. This in-depth technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses necessary for the safe utilization of 1-Bromo-2-butyne in a laboratory and research setting.

Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of 1-Bromo-2-butyne is fundamental to its safe handling.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3355-28-0 | [1] |

| Molecular Formula | C4H5Br | [1][2] |

| Molecular Weight | 132.99 g/mol | [1][3] |

| Appearance | Colorless to pale yellow or light green liquid | [1][2][4] |

| Boiling Point | 40-41 °C at 20 mmHg | [5] |

| Density | 1.519 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.508 | [5] |

| Solubility | Insoluble in water, miscible with acetonitrile and soluble in organic solvents. | [2][5] |

GHS Classification and Hazards

1-Bromo-2-butyne is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |

The signal word for 1-Bromo-2-butyne is Danger! [6]

Reactivity and Stability Profile

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][8]

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Take precautionary measures against static discharge.[9]

Hazardous Decomposition Products: Upon combustion, 1-Bromo-2-butyne may decompose to produce carbon monoxide, carbon dioxide, and hydrogen bromide.[8][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Engineering Controls

Ventilation: Always handle 1-Bromo-2-butyne in a well-ventilated area.[6] Use of a chemical fume hood is strongly recommended.[8] Local exhaust ventilation should be employed to control the generation of vapors or mists.[6]

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to mitigate the risk of ignition.[6][9]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe mist, vapors, or spray.[4]

-

Wash hands and face thoroughly after handling.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking is permitted in the handling area.[10]

Storage

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep containers tightly closed.[10]

-

Refrigerated storage in closed vessels is recommended.[8]

-

Store away from incompatible materials, such as oxidizing agents.[6]

Experimental Protocols: Spill Management

A clear and practiced spill response protocol is essential for mitigating the hazards of an accidental release of 1-Bromo-2-butyne.

Immediate Actions

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[6]

-

Personal Protection: Don appropriate PPE, including respiratory protection.

Containment and Cleanup

-

Containment: For large spills, contain the spill by bunding.[6]

-

Absorption: Absorb the spilled material with a dry, inert absorbent such as sand, silica gel, or universal binder.[6][9]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a tightly closed, labeled container for disposal.[8][9]

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Waste Disposal: Dispose of the contaminated waste as hazardous material in accordance with local, regional, and national regulations.[8]

References

- 1. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 2. CAS 3355-28-0: 1-Bromo-2-butyne | CymitQuimica [cymitquimica.com]

- 3. 1-Bromo-2-butyne | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-BROMO-2-BUTYNE | 3355-28-0 [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 1-Bromo-2-butyne | 3355-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 1-Bromo-2-butyne | CAS#:3355-28-0 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Bromo-2-butyne Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by palladium and a copper co-catalyst, is valued for its mild conditions and broad functional group tolerance, making it a powerful tool in the synthesis of complex molecules, natural products, and pharmaceuticals.[1]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 1-bromo-2-butyne, a propargylic halide. The coupling of sp³-hybridized halides like 1-bromo-2-butyne presents a unique challenge compared to their sp²-hybridized counterparts due to the increased propensity for side reactions such as β-hydride elimination. However, recent advancements, particularly the use of N-heterocyclic carbene (NHC) ligands, have enabled these challenging transformations under mild conditions.

Reaction Principle

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide intermediate from the terminal alkyne and a base. For less reactive sp³-hybridized halides, the choice of ligand on the palladium catalyst is critical to favor the desired cross-coupling pathway over competing side reactions. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for this purpose.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of unactivated alkyl bromides with various terminal alkynes, based on the pioneering work of Fu and Eckhardt. These conditions are directly applicable to substrates like 1-bromo-2-butyne.

Table 1: Sonogashira Coupling of 1-Bromobutane with Various Alkynes

| Entry | Alkyne | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 50 | 12 | 85 |

| 2 | 1-Hexyne | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 50 | 12 | 78 |

| 3 | 3,3-Dimethyl-1-butyne | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 50 | 12 | 75 |

| 4 | Propargyl alcohol | [(π-allyl)PdCl]₂ (2.5) | IPr (5.0) | 7.5 | K₃PO₄ | Dioxane | 60 | 12 | 65 |

Data adapted from Eckhardt, M.; Fu, G. C. J. Am. Chem. Soc. 2003, 125, 13642-13643.

Table 2: Influence of Reaction Parameters on the Coupling of 1-Bromobutane and Phenylacetylene

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Standard | 2.5% [(π-allyl)PdCl]₂, 5% IPr, 7.5% CuI, K₃PO₄, Dioxane, 50 °C, 12h | 85 |

| 2 | No CuI | 2.5% [(π-allyl)PdCl]₂, 5% IPr, K₃PO₄, Dioxane, 50 °C, 12h | <10 |

| 3 | Different Ligand (PPh₃) | 2.5% [(π-allyl)PdCl]₂, 5% PPh₃, 7.5% CuI, K₃PO₄, Dioxane, 50 °C, 12h | <5 |

| 4 | Lower Temperature | 2.5% [(π-allyl)PdCl]₂, 5% IPr, 7.5% CuI, K₃PO₄, Dioxane, RT, 24h | 45 |

Data adapted from Eckhardt, M.; Fu, G. C. J. Am. Chem. Soc. 2003, 125, 13642-13643.

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of 1-bromo-2-butyne with a terminal alkyne, based on established methodologies for unactivated alkyl halides.

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Anhydrous solvents and high-purity reagents are essential for optimal results. Glassware should be oven-dried prior to use.

Materials and Reagents:

-

1-Bromo-2-butyne (1.0 mmol, 1.0 eq.)

-

Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 eq.)

-

Palladium source: [(π-allyl)PdCl]₂ (0.025 mmol, 2.5 mol%)

-

N-Heterocyclic Carbene (NHC) Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.05 mmol, 5.0 mol%)

-

Copper(I) iodide (CuI) (0.075 mmol, 7.5 mol%)

-

Base: Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

-

Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)

Equipment:

-

Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

-

Septa and needles for inert atmosphere transfers

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) plates for reaction monitoring

-

Column chromatography setup for purification

Detailed Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the palladium source ([(π-allyl)PdCl]₂), the NHC ligand (IPr), copper(I) iodide, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (dioxane) via syringe.

-

Substrate Addition: Add the terminal alkyne via syringe, followed by the 1-bromo-2-butyne.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 50-60 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

-

Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling of 1-bromo-2-butyne.

Sonogashira Catalytic Cycle

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1-Bromo-2-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-butyne is a versatile reagent in organic synthesis, prized for its dual functionality. The presence of a terminal alkyne and a reactive propargylic bromide allows for a wide range of chemical transformations. This document provides detailed application notes and protocols for nucleophilic substitution reactions involving 1-bromo-2-butyne, a key method for introducing the butynyl group into various molecular scaffolds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2][3] For instance, 1-bromo-2-butyne is a crucial intermediate in the synthesis of Linagliptin, a medication used to treat diabetes.[4][5]

The primary mechanism for these reactions is the bimolecular nucleophilic substitution (SN2) pathway.[1][6] This involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon is chiral.[7][8] The reactivity of 1-bromo-2-butyne in SN2 reactions is influenced by the nature of the nucleophile, solvent, and reaction temperature.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 1-bromo-2-butyne is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3355-28-0 | [4][9] |

| Molecular Formula | C₄H₅Br | [4][10] |

| Molecular Weight | 132.99 g/mol | [9] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Boiling Point | 40-41 °C at 20 mmHg | [9] |

| Density | 1.519 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.508 | [9] |

| Purity | ≥97.0% | [4] |

Safety Precautions: 1-Bromo-2-butyne is a flammable liquid and should be handled with care in a well-ventilated fume hood.[9] It is incompatible with strong oxidizing agents.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Reaction Mechanism and Experimental Workflow

The nucleophilic substitution reaction of 1-bromo-2-butyne typically proceeds via an SN2 mechanism. The general scheme involves the attack of a nucleophile on the electrophilic carbon bearing the bromine atom, resulting in the formation of a new carbon-nucleophile bond and the departure of the bromide ion.

References

- 1. 1-Bromo-2-butyne | High-Purity Reagent | RUO [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 5. 1-Bromo-2-butyne (≥98%) - Amerigo Scientific [amerigoscientific.com]

- 6. (a) Interpretation: Equation for the substitution reaction of 1-bromobuta.. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-溴-2-丁炔 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

Synthesis of Annulated Ring Compounds with 1-Bromo-2-butyne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-butyne is a versatile reagent in organic synthesis, prized for its dual functionality which allows for the construction of complex cyclic and heterocyclic scaffolds. Its propargylic bromide moiety serves as a potent electrophile for alkylation reactions, while the internal alkyne is a valuable partner in a variety of cycloaddition and annulation strategies. This document provides detailed application notes and experimental protocols for the synthesis of annulated ring compounds utilizing 1-Bromo-2-butyne, focusing on palladium-catalyzed indole synthesis and transition metal-catalyzed [2+2+2] cycloadditions for the formation of substituted aromatic systems. These methods are highly relevant for the synthesis of novel carbazole and axially chiral biaryl structures, which are of significant interest in medicinal chemistry and materials science.

Data Presentation

The following tables summarize quantitative data for the synthesis of annulated ring compounds using 1-Bromo-2-butyne, providing a comparative overview of reaction conditions and yields.

Table 1: Palladium-Catalyzed Annulation of Anilines with Bromoalkynes for the Synthesis of 2-Phenylindoles

| Entry | Aniline Derivative | Bromoalkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 85 |

| 2 | 4-Methoxyaniline | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 92 |

| 3 | 4-Chloroaniline | 1-Bromo-2-phenylacetylene | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 78 |

| 4 | Aniline | 1-Bromo-2-butyne | Pd(OAc)₂ (5) | TPPO (20) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 65 |

Note: TPPO = Triphenylphosphine oxide. Data is representative of typical yields for this type of reaction.

Table 2: Iridium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Axially Chiral Teraryl Compounds

| Entry | Diyne Substrate | Alkyne Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1,2-Bis(2-ethynylphenyl)ethane | 1-Bromo-2-butyne | [Ir(cod)Cl]₂ (2.5) | (R)-BINAP (5) | 1,2-Dichloroethane | 80 | 12 | 88 | >99 |

| 2 | 1,3-Bis(2-ethynylphenyl)propane | 1-Bromo-2-butyne | [Ir(cod)Cl]₂ (2.5) | (R)-H8-BINAP (5) | Toluene | 60 | 24 | 91 | 98 |

| 3 | N,N-Bis(2-ethynylphenyl)methylamine | 1-Bromo-2-butyne | [Ir(cod)Cl]₂ (2.5) | (R)-SEGPHOS (5) | THF | 50 | 18 | 85 | 97 |

Note: cod = 1,5-cyclooctadiene; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; H8-BINAP = 2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl; SEGPHOS = 2,2'-bis(diphenylphosphino)-1,1'-biphenyl. Data is representative for the synthesis of axially chiral compounds.

Experimental Protocols

Palladium-Catalyzed Synthesis of 2-Substituted Indoles

This protocol describes a general procedure for the synthesis of 2-substituted indoles via a palladium-catalyzed tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes.[1]

Logical Workflow:

Caption: Workflow for Palladium-Catalyzed Indole Synthesis.

Materials:

-

Substituted aniline (1.0 mmol)

-

1-Bromo-2-butyne or other bromoalkyne (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Triphenylphosphine oxide (TPPO, 0.2 mmol, 20 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Sealed reaction tube

-

Standard glassware for work-up and purification

-

Celite

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried sealed reaction tube, add the substituted aniline (1.0 mmol), the bromoalkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), TPPO (0.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-substituted indole.

Iridium-Catalyzed [2+2+2] Cycloaddition for Axially Chiral Teraryl Compounds

This protocol outlines a general method for the enantioselective synthesis of axially chiral teraryl compounds through an iridium-catalyzed [2+2+2] cycloaddition of α,ω-diynes with 1-Bromo-2-butyne.[2]

Logical Workflow:

Caption: Workflow for Iridium-Catalyzed [2+2+2] Cycloaddition.

Materials:

-

α,ω-Diyne (0.5 mmol)

-

1-Bromo-2-butyne (1.0 mmol)

-

[Ir(cod)Cl]₂ (0.0125 mmol, 2.5 mol%)

-

Chiral bisphosphine ligand (e.g., (R)-BINAP, 0.025 mmol, 5 mol%)

-

Anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL)

-

Schlenk flask

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (0.0125 mmol) and the chiral bisphosphine ligand (0.025 mmol) in the anhydrous solvent (2 mL).

-

Stir the mixture at room temperature for 30 minutes to preform the catalyst.

-

To this solution, add the α,ω-diyne (0.5 mmol) and 1-Bromo-2-butyne (1.0 mmol).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched axially chiral teraryl compound.

Signaling Pathways and Logical Relationships

The palladium-catalyzed synthesis of indoles from anilines and bromoalkynes is proposed to proceed through a catalytic cycle involving a tandem nucleophilic addition and C-H activation/functionalization sequence.

Caption: Proposed Catalytic Cycle for Pd-Catalyzed Indole Synthesis.

This catalytic cycle illustrates the key steps in the formation of the indole ring system. The active Pd(0) catalyst undergoes oxidative addition to the bromoalkyne. Subsequent nucleophilic attack by the aniline, followed by intramolecular C-H activation and reductive elimination, furnishes the indole product and regenerates the active catalyst.

Conclusion

1-Bromo-2-butyne is a valuable and versatile building block for the synthesis of a variety of annulated ring compounds. The protocols detailed herein for palladium-catalyzed indole synthesis and iridium-catalyzed [2+2+2] cycloaddition provide robust and efficient methods for accessing medicinally and materially relevant molecular architectures. The provided data and workflows serve as a practical guide for researchers in the fields of organic synthesis, drug discovery, and materials science to facilitate the application of these powerful synthetic transformations.

References

Application Notes and Protocols: The Role of 1-Bromo-2-butyne in the Total Synthesis of (+/-)-Kallolide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Kallolide B, a furanocyclic pseudopterane diterpene isolated from the marine gorgonian Pseudopterogorgia kallos, has attracted significant attention from the synthetic community due to its unique molecular architecture and potential biological activity. The total synthesis of this complex natural product provides a valuable platform for the development of novel synthetic methodologies. A key building block in several synthetic routes towards (+/-)-Kallolide B is 1-bromo-2-butyne. This versatile reagent facilitates the introduction of a crucial four-carbon unit, which is subsequently elaborated to form the core structure of the target molecule. This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-2-butyne in the synthesis of (+/-)-Kallolide B, based on the seminal work of Marshall and coworkers.

Introduction

The total synthesis of natural products is a cornerstone of organic chemistry, enabling access to complex molecules for biological evaluation and driving the discovery of new chemical reactions. The synthesis of (+/-)-Kallolide B showcases a strategic application of 1-bromo-2-butyne, a bifunctional reagent possessing both an alkyne and a propargylic bromide.[1] This allows for its use in nucleophilic additions and subsequent transformations, making it a valuable tool in the synthetic chemist's arsenal.[1][2] The key transformation involving 1-bromo-2-butyne in the synthesis of (+/-)-Kallolide B is its addition to an aldehyde precursor to form an allenyl alcohol, which then undergoes a cascade of reactions to construct the furan ring and ultimately the butenolide moiety of the final product.[3][4][5]

Synthetic Pathway Overview

The synthetic strategy towards (+/-)-Kallolide B leverages a convergent approach where key fragments are assembled sequentially. The introduction of the C4-unit from 1-bromo-2-butyne is a critical step in the elaboration of the molecule's core. The overall transformation can be visualized as follows:

Caption: Synthetic pathway to (+/-)-Kallolide B highlighting the key addition of 1-bromo-2-butyne.

Key Experimental Protocol: Formation of Allenol Intermediate

This protocol details the tin(II) chloride-promoted addition of 1-bromo-2-butyne to the aldehyde precursor, a crucial step in the synthesis of (+/-)-Kallolide B.

Materials and Reagents: